Cas no 18465-28-6 (3-Methylbenzenecarboximidamide)

3-Methylbenzenecarboximidamide 化学的及び物理的性質
名前と識別子
-
- Benzenecarboximidamide,3-methyl-
- 3-METHYL-BENZAMIDINE
- 3-methylbenzenecarboximidamide
- 3-Methyl-benzamidin
- 3-Methylbenzamidine
- 3-Methylbenzimidamide
- Benzenecarboximidamide,3-methyl
- m-Methylbenzamidine
- m-Toluamidin
- m-Toluamidine(8CI)
- m-Toluamidine
- AKOS000184305
- DTXSID00371621
- EN300-135305
- I11458
- CS-0209832
- SB34609
- FT-0700677
- MFCD05663320
- 3-methylbenzene-1-carboximidamide
- A880763
- SCHEMBL2687704
- XRCSYMVDLYGKTE-UHFFFAOYSA-N
- 18465-28-6
- 3-Methylbenzenecarboximidamide
-
- MDL: MFCD05663320
- インチ: InChI=1S/C8H10N2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H3,9,10)
- InChIKey: XRCSYMVDLYGKTE-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1)C(=N)N
計算された属性
- せいみつぶんしりょう: 134.08400
- どういたいしつりょう: 134.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 49.9Ų
じっけんとくせい
- 密度みつど: 1.07
- ゆうかいてん: >280 ºC
- ふってん: 238 ºC
- フラッシュポイント: 98 ºC
- PSA: 49.87000
- LogP: 2.07910
3-Methylbenzenecarboximidamide セキュリティ情報
3-Methylbenzenecarboximidamide 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
3-Methylbenzenecarboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280502-1g |
3-Methyl-benzamidine |
18465-28-6 | 95+% | 1g |
¥439.00 | 2023-11-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0029-5g |
3-Methyl-benzamidine |
18465-28-6 | 98% | 5g |
33904.74CNY | 2021-05-07 | |
Enamine | EN300-135305-0.05g |
3-methylbenzene-1-carboximidamide |
18465-28-6 | 95% | 0.05g |
$19.0 | 2023-02-15 | |
abcr | AB460479-1 g |
3-Methylbenzamidine, 95%; . |
18465-28-6 | 95% | 1g |
€178.00 | 2023-07-18 | |
Enamine | EN300-135305-50mg |
3-methylbenzene-1-carboximidamide |
18465-28-6 | 95.0% | 50mg |
$19.0 | 2023-09-30 | |
Enamine | EN300-135305-10000mg |
3-methylbenzene-1-carboximidamide |
18465-28-6 | 95.0% | 10000mg |
$110.0 | 2023-09-30 | |
1PlusChem | 1P0075JC-10g |
3-Methylbenzimidamide |
18465-28-6 | 95% | 10g |
$192.00 | 2023-12-19 | |
A2B Chem LLC | AD32968-250mg |
3-Methyl-benzamidine |
18465-28-6 | 95% | 250mg |
$223.00 | 2024-01-02 | |
1PlusChem | 1P0075JC-1g |
3-Methylbenzimidamide |
18465-28-6 | 95% | 1g |
$83.00 | 2023-12-19 | |
abcr | AB460479-1g |
3-Methylbenzamidine, 95%; . |
18465-28-6 | 95% | 1g |
€178.00 | 2025-02-18 |
3-Methylbenzenecarboximidamide 関連文献
-
Puneet K. Gupta,Mohd. Kamil Hussain,Mohd. Asad,Ruchir Kant,Rohit Mahar,Sanjeev K. Shukla,Kanchan Hajela New J. Chem. 2014 38 3062
3-Methylbenzenecarboximidamideに関する追加情報
3-Methylbenzenecarboximidamide (CAS No. 18465-28-6): An Overview of Its Properties, Applications, and Recent Research
3-Methylbenzenecarboximidamide (CAS No. 18465-28-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound, also known as 3-methylbenzamidine, is characterized by its unique structure and diverse applications in both academic research and industrial settings. In this comprehensive overview, we will delve into the chemical properties, potential applications, and recent advancements in the study of 3-Methylbenzenecarboximidamide.
The molecular formula of 3-Methylbenzenecarboximidamide is C8H10N2, and its molecular weight is approximately 134.17 g/mol. The compound features a benzene ring substituted with a methyl group at the 3-position and a carboximidamide functional group. This unique structural arrangement imparts 3-Methylbenzenecarboximidamide with distinct chemical properties that make it an attractive candidate for various applications.
In terms of physical properties, 3-Methylbenzenecarboximidamide is a white crystalline solid at room temperature. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in various chemical reactions and biological assays.
The chemical reactivity of 3-Methylbenzenecarboximidamide is another important aspect to consider. The presence of the carboximidamide group makes it highly reactive towards electrophilic substitution reactions, nucleophilic addition reactions, and condensation reactions. This reactivity has been exploited in the synthesis of a wide range of derivatives and complex molecules, contributing to its significance in synthetic chemistry.
One of the key areas where 3-Methylbenzenecarboximidamide has shown promise is in the field of medicinal chemistry. Recent studies have explored its potential as a scaffold for the development of novel therapeutic agents. For instance, researchers have investigated the use of 3-Methylbenzenecarboximidamide derivatives as inhibitors of specific enzymes involved in various disease pathways. One notable example is the inhibition of histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases.
A study published in the *Journal of Medicinal Chemistry* reported that certain 3-Methylbenzenecarboximidamide derivatives exhibited potent HDAC inhibitory activity, leading to significant antiproliferative effects on cancer cell lines. These findings suggest that 3-Methylbenzenecarboximidamide could serve as a valuable starting point for the design of more effective HDAC inhibitors with improved pharmacological profiles.
Beyond its medicinal applications, 3-Methylbenzenecarboximidamide has also found utility in materials science and catalysis. Its ability to form stable complexes with metal ions has led to its use as a ligand in coordination chemistry. For example, researchers have synthesized metal complexes using 3-Methylbenzenecarboximidamide as a ligand and demonstrated their catalytic activity in various organic transformations, such as C-H activation and cross-coupling reactions.
In addition to its synthetic and catalytic applications, 3-Methylbenzenecarboximidamide has been studied for its potential biological activities. Preliminary studies have indicated that it may possess antimicrobial properties against certain bacterial strains. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, these findings highlight the broad spectrum of biological activities associated with this compound.
The environmental impact of 3-Methylbenzenecarboximidamide is another important consideration. As with any chemical compound used in industrial or research settings, it is crucial to evaluate its environmental fate and potential ecological effects. Studies have shown that 3-Methylbenzenecarboximidamide exhibits low toxicity to aquatic organisms and degrades readily under environmental conditions, suggesting that it may have a relatively low environmental impact when used responsibly.
In conclusion, 3-Methylbenzenecarboximidamide (CAS No. 18465-28-6) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmacology. Its unique structural features and chemical reactivity make it an attractive candidate for various synthetic transformations and biological studies. Recent research has highlighted its potential as a scaffold for developing novel therapeutic agents and its utility in materials science and catalysis. As ongoing studies continue to uncover new insights into the properties and applications of 3-Methylbenzenecarboximidamide, it remains an important compound for both academic researchers and industry professionals.
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